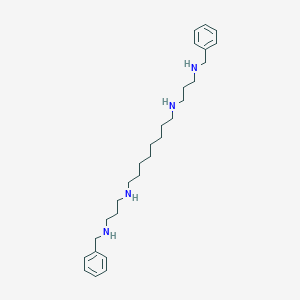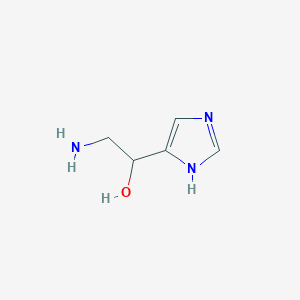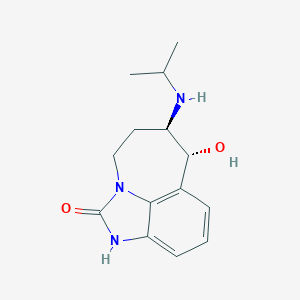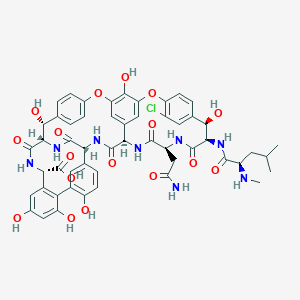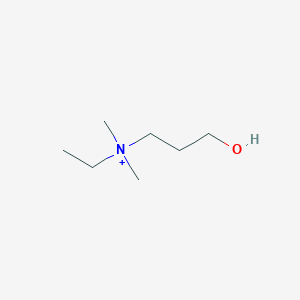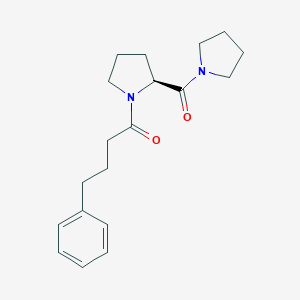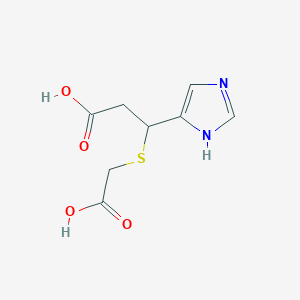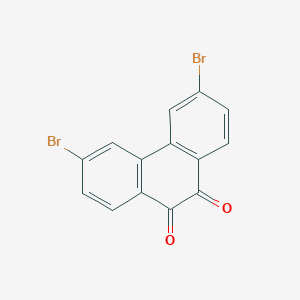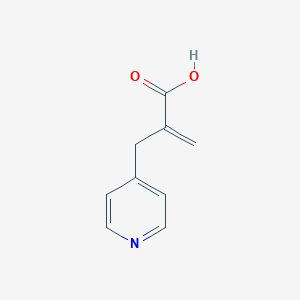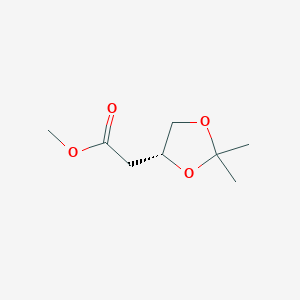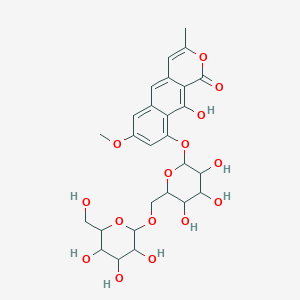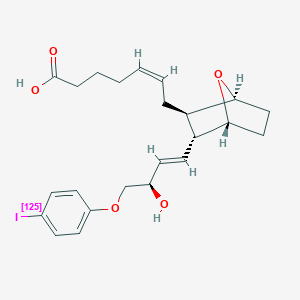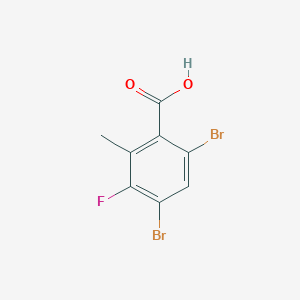
4,6-Dibromo-3-fluoro-2-methylbenzoic acid
Übersicht
Beschreibung
4,6-Dibromo-3-fluoro-2-methylbenzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid in anti-cancer activity involves the inhibition of the enzyme topoisomerase II, which is responsible for the replication and transcription of DNA. By inhibiting this enzyme, the compound prevents the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4,6-Dibromo-3-fluoro-2-methylbenzoic acid has low toxicity and does not exhibit any significant adverse effects on normal cells. However, further studies are required to determine the long-term effects of the compound on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid is its ease of synthesis and availability. It can be synthesized in large quantities and has been used in various lab experiments. However, its low solubility in water and other solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid. One area of interest is the development of new anti-cancer drugs based on the compound. Another area of research is the synthesis of new organic materials using 4,6-Dibromo-3-fluoro-2-methylbenzoic acid as a building block. Additionally, further studies are required to determine the long-term effects of the compound on the human body and its potential use in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-3-fluoro-2-methylbenzoic acid has been extensively studied for its potential applications in pharmaceuticals and materials science. In pharmaceuticals, it has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
119916-27-7 |
|---|---|
Produktname |
4,6-Dibromo-3-fluoro-2-methylbenzoic acid |
Molekularformel |
C8H5Br2FO2 |
Molekulargewicht |
311.93 g/mol |
IUPAC-Name |
4,6-dibromo-3-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) |
InChI-Schlüssel |
LIYAGAIAFFAGOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)O |
Kanonische SMILES |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

